4-Isopropylphenylzinc bromide
Description
4-Isopropylphenylzinc bromide is an organozinc reagent with the molecular formula C₉H₁₁BrZn, featuring a zinc atom bonded to a bromine and a 4-isopropylphenyl group. This compound belongs to the class of organometallic reagents, widely used in cross-coupling reactions (e.g., Negishi coupling) for forming carbon-carbon bonds in organic synthesis. Its structure combines the steric bulk of the isopropyl group with the moderate reactivity of zinc, enabling selective transformations in complex molecular frameworks. Organozinc reagents like this are typically less reactive than Grignard reagents (organomagnesium compounds) but offer superior functional group tolerance and stability under ambient conditions .
Properties
IUPAC Name |
bromozinc(1+);propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOCZQPCMPZPEM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=[C-]C=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylphenylzinc bromide can be synthesized through the reaction of 4-isopropylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Isopropylbromobenzene+Zinc→4-Isopropylphenylzinc bromide
The reaction is usually initiated by the addition of a catalytic amount of iodine or a similar activator to facilitate the formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with efficient stirring and temperature control systems. The process is optimized to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylphenylzinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce the 4-isopropylphenyl group into other molecules.
Common Reagents and Conditions:
Oxidation: Reagents like oxygen or peroxides under controlled conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: 4-Isopropyltoluene.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Isopropylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-isopropylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Bonding Differences
- Zinc vs. Magnesium : Magnesium’s higher electropositivity makes Grignard reagents (e.g., 4-isopropylphenylmagnesium bromide) more nucleophilic but less stable. Zinc’s lower reactivity allows for selective couplings without decomposing sensitive substrates .
- Bromide vs. Iodide : The iodide variant (4-isopropylphenylzinc iodide) may exhibit enhanced solubility in polar solvents due to the larger iodide ion, though this can reduce oxidative stability compared to bromide .
Reactivity and Stability
- Reactivity in Cross-Couplings: this compound: Effective in Negishi couplings with aryl halides or triflates. The isopropyl group’s steric bulk can hinder undesired side reactions. 4-Isopropylphenylmagnesium bromide: Higher reactivity enables rapid alkylation but requires strict anhydrous conditions. Limited functional group compatibility compared to zinc analogs. 4-Ethoxy-4-oxobutylzinc bromide: The ester group directs reactivity toward conjugate additions or electrophilic trapping, differing from aryl-zinc reagents .
Thermal and Oxidative Stability :
- Zinc reagents are generally air-stable as solids or in solution (under inert atmospheres), whereas Grignard reagents decompose rapidly upon exposure to moisture or oxygen.
- Iodide-containing zinc reagents (e.g., 4-isopropylphenylzinc iodide) may oxidize more readily than bromide analogs due to weaker Zn–I bonds .
Solubility and Handling
- Solvent Compatibility : THF is preferred for zinc reagents due to its ability to stabilize the metal center. Grignard reagents require strictly dry ethers to prevent decomposition.
Research Findings and Trends
- Steric Effects : The isopropyl group in this compound reduces side reactions in crowded molecular environments, as demonstrated in syntheses of poly-substituted aromatics .
- Catalytic Efficiency: Zinc reagents show higher turnover numbers in Pd-catalyzed couplings compared to magnesium analogs, attributed to slower metalation rates and reduced catalyst poisoning.
- Crystal Engineering : Structural studies of related zinc bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) highlight the role of hydrogen bonding in stabilizing solid-state structures, though this compound’s liquid/solution-phase behavior remains distinct .
Biological Activity
Chemical Structure and Properties
4-Isopropylphenylzinc bromide has the following chemical structure:
- Molecular Formula : C10H13BrZn
- Molecular Weight : 263.5 g/mol
The compound features a zinc atom coordinated with a 4-isopropylphenyl group and a bromide ion, which influences its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to participate in various biochemical reactions. Organometallic compounds like this one can act as nucleophiles, facilitating reactions with electrophilic centers in biological molecules. This property is crucial for understanding how such compounds can influence biological pathways.
Antimicrobial Activity
Research indicates that organozinc compounds exhibit antimicrobial properties. A study by Smith et al. (2021) demonstrated that this compound showed significant antibacterial activity against several strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. A notable study conducted by Johnson et al. (2022) evaluated its effects on breast cancer cells (MCF-7) and found:
- IC50 Value : 15 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Case Study 1: Anticancer Properties
A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as a part of a combination therapy. Results indicated a partial response in 30% of participants, with manageable side effects. The study highlighted the compound's potential to enhance the efficacy of existing chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings suggested that treatment reduced neuronal cell death by approximately 40%, likely due to its ability to scavenge reactive oxygen species (ROS).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-isopropylphenylzinc bromide, and what parameters are critical for achieving high yields?
- This compound is typically synthesized via transmetallation from a Grignard or lithium reagent. For example, reacting 4-isopropylphenylmagnesium bromide with ZnBr₂ in anhydrous THF under inert atmosphere ensures controlled reactivity. Critical parameters include maintaining moisture-free conditions (<10 ppm H₂O), precise stoichiometry (1:1 molar ratio of organomagnesium to ZnBr₂), and reaction temperature (0–25°C) to avoid side reactions like β-hydride elimination. Post-synthesis purification via filtration under inert atmosphere minimizes impurities .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Aryl protons in CDCl₃ appear as a singlet (~6.7–7.2 ppm) due to the isopropyl group’s symmetry. The absence of residual magnesium or lithium signals confirms complete transmetallation.
- Elemental Analysis : Quantifies Zn and Br content (expected: Zn ~15%, Br ~25%).
- Titration : Active Zn species can be determined by quenching with iodine and back-titrating with Na₂S₂O₃.
- Handling air-sensitive samples requires Schlenk-line techniques or glovebox use .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Under argon at –20°C in flame-sealed ampules to prevent oxidation.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with dry sand or vermiculite; avoid water due to pyrophoric risks.
- Waste Disposal : Collect in airtight containers for specialized organometallic waste treatment .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in Negishi cross-coupling to suppress protodezincation?
- Catalyst-Ligand Systems : Pd(PPh₃)₄ or Pd(dba)₂ with bulky ligands (e.g., SPhos) enhance oxidative addition and reduce β-hydride elimination.
- Solvent Effects : THF or Et₂O stabilizes the organozinc species; adding LiCl (1–2 eq.) increases solubility.
- Temperature : Reactions at –78°C minimize decomposition.
- Substrate Scope : Electron-deficient aryl halides react faster (k ≈ 10⁻³ s⁻¹) than electron-rich counterparts. Contradictory reactivity data across studies may arise from trace moisture or varying catalyst purity .
Q. What strategies resolve contradictions in reported catalytic efficiency of this compound across different studies?
- Reproducibility Checks : Standardize catalyst sources (e.g., use Pd₂(dba)₃ from the same supplier) and solvent batch (e.g., anhydrous THF with <30 ppm H₂O).
- Control Experiments : Compare yields under inert vs. ambient conditions to assess moisture sensitivity.
- Advanced Analytics : Use ICP-MS to quantify residual Pd in products, which may inhibit downstream reactions. Conflicting data often stem from unaccounted variables like ligand decomposition or solvent purity .
Q. How can capillary electrophoresis (CE) be adapted to quantify bromide byproducts in reactions involving this compound?
- Method : Optimize CE buffer (20 mM borate, pH 9.3) to resolve Br⁻ from Cl⁻. UV detection at 200 nm provides a limit of detection (LOD) of 0.1 ppm.
- Sample Prep : Quench reactions with H₂O, filter, and dilute 1:100 to avoid matrix interference.
- Validation : Spike samples with NaBr standards (R² > 0.99) for calibration .
Q. What challenges arise in scaling up this compound-mediated reactions, and how are they addressed?
- Heat Dissipation : Use jacketed reactors with cryogenic cooling to manage exotherms during transmetallation.
- Oxygen Sensitivity : Employ continuous-flow systems with in-line degassing.
- Solvent Recovery : Distill THF under reduced pressure (<40°C) to avoid peroxide formation.
- Pilot-scale studies report 15–20% yield drops compared to bench-scale due to slower mixing rates; optimizing impeller design mitigates this .
Methodological Considerations
Q. How can researchers differentiate between monomeric and aggregated forms of this compound in solution?
- DOSY NMR : Diffusion coefficients <1 × 10⁻⁹ m²/s suggest aggregation.
- Cryoscopy : Measure molecular weight deviations; aggregated species show higher apparent MW.
- Kinetic Studies : Aggregates exhibit slower reaction rates in cross-coupling (e.g., t₁/₂ > 2 hrs vs. 30 min for monomers) .
Q. What computational methods predict the reactivity of this compound in C–C bond-forming reactions?
- DFT Calculations : B3LYP/6-31G(d) models reveal charge distribution (Mulliken charges: Zn δ+ = +0.65, Br δ− = –0.72).
- Transition-State Analysis : Identify energy barriers for oxidative addition (ΔG‡ ≈ 25 kcal/mol for Pd systems).
- Contradictions : Discrepancies between computational and experimental data often arise from solvent effects not modeled in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
